molecular formula C5H4N4OS2 B1658957 2-Methylthio-6-hydroxy-8-thiapurine CAS No. 62700-64-5

2-Methylthio-6-hydroxy-8-thiapurine

Cat. No.: B1658957
CAS No.: 62700-64-5
M. Wt: 200.2
InChI Key: PQYLAQPTPAGWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-6-hydroxy-8-thiapurine, with the molecular formula C5H4N4OS2 and an alternate IUPAC name of 5-methylsulfanyl-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one, is a synthetic purine derivative offered for investigational use . This compound is structurally characterized by a purine core modified with both methylthio and thia groups, placing it within the class of thiopurine analogs. Thiopurines are a well-known class of compounds whose metabolites can be incorporated into DNA and RNA, inhibiting nucleic acid synthesis and cellular proliferation . Furthermore, some thiopurine metabolites are known to act as immunosuppressive agents by targeting small GTPases such as Rac1 in T-lymphocytes, which can lead to apoptosis of activated immune cells . These established mechanisms suggest potential research applications for 2-Methylthio-6-hydroxy-8-thiapurine in areas including immunology, oncology, and enzymology. Researchers can utilize this chemical as a starting point for probe development, as a building block in synthetic chemistry, or for investigating the structure-activity relationships of novel purine analogs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62700-64-5

Molecular Formula

C5H4N4OS2

Molecular Weight

200.2

IUPAC Name

5-methylsulfanyl-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C5H4N4OS2/c1-11-5-6-3-2(4(10)7-5)8-12-9-3/h1H3,(H,6,7,9,10)

InChI Key

PQYLAQPTPAGWLC-UHFFFAOYSA-N

SMILES

CSC1=NC2=NSN=C2C(=O)N1

Canonical SMILES

CSC1=NC2=NSN=C2C(=O)N1

Origin of Product

United States

Scientific Research Applications

Immunosuppressive Therapy

Thiopurines are widely employed in treating autoimmune conditions such as:

  • Inflammatory Bowel Disease (IBD) : Studies indicate that thiopurines like azathioprine and 6-mercaptopurine are effective for maintaining remission in IBD patients. A study highlighted that therapeutic drug monitoring of 6-TGN levels can optimize treatment outcomes by identifying non-compliance or underdosing .
  • Rheumatoid Arthritis : The compound has shown efficacy in managing symptoms and reducing flares in rheumatoid arthritis patients.

Oncology

In oncology, thiopurines are used as part of combination chemotherapy regimens for:

  • Acute Lymphoblastic Leukemia (ALL) : Research indicates that incorporating thiopurines can improve treatment responses .
  • Chronic Myeloid Leukemia (CML) : Their role in targeting leukemic cells has been documented, particularly in cases resistant to standard treatments .

Safety and Efficacy

While 2-Methylthio-6-hydroxy-8-thiapurine is effective, it is associated with several adverse effects:

  • Hematotoxicity : A significant concern is the risk of leukopenia and hepatotoxicity, necessitating careful monitoring during treatment .
  • Pharmacogenetic Variability : Individual responses to thiopurines can vary based on genetic factors affecting drug metabolism, emphasizing the need for personalized medicine approaches .

Case Study: IBD Patients

A retrospective study involving 140 IBD patients evaluated xanthine oxidase activity and its correlation with thiopurine-induced adverse effects. The findings suggested that monitoring xanthine oxidase levels could help predict adverse reactions to thiopurines .

ParameterResult
Total Patients140
Adverse Effects (AEs)41 patients (29.3%)
Most Common AELeukopenia (18.6%)

Case Study: Cancer Treatment

In a clinical trial for ALL, the incorporation of thiopurines resulted in improved remission rates compared to historical controls, demonstrating their critical role in modern chemotherapy regimens .

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Standards ()

The following compounds share partial structural motifs with 2-Methylthio-6-hydroxy-8-thiapurine:

Compound Name Core Structure Key Substituents Notable Features
9-Methylthiamiprine Purine - Methyl at position 9
- Nitroimidazole-thio group at position 6
Contains a nitroimidazole moiety, which enhances electron-deficient character and may influence DNA intercalation .
N-Formylthiamiprine Purine - Formylamino at position 2
- Nitroimidazole-thio group at position 6
The formylamino group increases polarity, potentially improving water solubility compared to methylthio derivatives .
2-Methylthio-6-hydroxy-8-thiapurine Purine (8-thia) - Methylthio at position 2
- Hydroxy at position 6
- Thia at position 8
The 8-thia substitution reduces aromaticity, potentially altering base-pairing or enzyme-binding affinity.

Key Differences :

  • Position 6: Unlike 9-Methylthiamiprine and N-Formylthiamiprine, which feature a nitroimidazole-thio group at position 6, the target compound has a hydroxy group.
  • Position 8 : The 8-thia modification distinguishes the target compound from most purine derivatives, which retain a carbon atom at this position. This change may impact redox activity or metabolic stability .

Mercaptopurine Derivatives ()

Mercaptopurine analogs, such as 8-Mercaptopurine and 8-Mercaptoquinoline Hydrochloride, share sulfur-containing substitutions but differ in core structure:

Compound Name Core Structure Key Substituents Notable Features
8-Mercaptopurine Purine - Thiol (-SH) at position 8 Clinically used as an antimetabolite in leukemia treatment. The thiol group facilitates disulfide bond formation with enzymes like thiopurine methyltransferase .
8-Mercaptoquinoline Hydrochloride Quinoline - Thiol (-SH) at position 8 The quinoline core enhances planar rigidity, favoring intercalation into DNA or protein binding pockets.
2-Methylthio-6-hydroxy-8-thiapurine Purine (8-thia) - Methylthio at 2, hydroxy at 6, thia at 8 The hydroxy group at position 6 may mimic ribose interactions in nucleotide-binding enzymes.

Key Differences :

  • Core Modifications: The 8-thia substitution in the target compound introduces a non-aromatic heteroatom, contrasting with the fully conjugated purine or quinoline systems in mercaptopurine derivatives.

Pyrido-Pyrimidinone Derivatives ()

The compound 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exemplifies structural divergence:

Compound Name Core Structure Key Substituents Notable Features
8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido-pyrimidinone - Methylthio at position 2
- Isopropyl at position 8
The fused pyridine-pyrimidinone system enhances planarity and π-stacking capacity.
2-Methylthio-6-hydroxy-8-thiapurine Purine (8-thia) - Methylthio at 2, hydroxy at 6, thia at 8 The purine-derived core retains nucleotide-like geometry, favoring interactions with purinergic receptors.

Key Differences :

  • Core Structure: The pyrido-pyrimidinone scaffold lacks the imidazole ring of purines, reducing resemblance to natural nucleotides.
  • Substitution Pattern: The hydroxy group at position 6 in the target compound is absent in the pyrido-pyrimidinone derivative, limiting hydrogen-bond donor capacity.

Preparation Methods

Chemical Synthesis Pathways

Nucleophilic Substitution on Purine Scaffolds

The purine ring serves as the foundational scaffold for synthesizing 2-Methylthio-6-hydroxy-8-thiapurine. A common approach involves sequential nucleophilic substitutions at specific positions of the purine core. For instance, the introduction of the thiol group at position 8 typically employs thiourea or hydrogen sulfide under alkaline conditions. Subsequent hydroxylation at position 6 is achieved via hydrolysis using aqueous sodium hydroxide or potassium hydroxide, often under reflux.

The methylthio group at position 2 is introduced through alkylation reactions. Methyl iodide or dimethyl sulfate serves as the methylating agent, reacting with a pre-existing thiol group at position 2. This step requires anhydrous conditions and catalysts such as triethylamine to prevent undesired side reactions.

Key Reaction Conditions:
  • Thiolation : 80°C, pH 10–12, 6–8 hours.
  • Hydroxylation : 100°C, 12–24 hours.
  • Methylation : Room temperature, inert atmosphere, 2–4 hours.

Oxidation and Reduction Strategies

Selective oxidation plays a critical role in stabilizing the hydroxyl group at position 6. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are employed to oxidize intermediate thiol groups without affecting other functional groups. Conversely, reducing agents like sodium borohydride may be used to mitigate over-oxidation during later stages of synthesis.

Biotechnological Approaches

Microbial Expression Systems

Recent advances in metabolic engineering have enabled the use of microbial hosts such as Escherichia coli and Schizosaccharomyces pombe for synthesizing purine derivatives. These systems leverage human cytochrome P450 (CYP) enzymes and oxidoreductases to catalyze hydroxylation and thiolation reactions.

Case Study: CYP2C9-Mediated Hydroxylation

In Schizosaccharomyces pombe, co-expression of CYP2C9 and NADPH-cytochrome P450 reductase (CPR) facilitates the hydroxylation of purine precursors at position 6. A 1 L bioreactor scale reaction with 1 mM substrate yielded 44 mg of hydroxylated product (20% yield). This method minimizes byproduct formation compared to chemical synthesis.

Aldehyde Oxidase and Xanthine Oxidoreductase

Human aldehyde oxidase (AOX) and xanthine oxidoreductase (XOR) have been utilized for oxidizing purine analogs. For example, AOX expressed in E. coli converted phenanthridine to its hydroxylated form with 82% yield in a 2 L reaction. Similar principles could apply to introducing the hydroxyl group in 2-Methylthio-6-hydroxy-8-thiapurine.

Purification and Characterization

Chromatographic Techniques

Crude synthesis products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of 2-Methylthio-6-hydroxy-8-thiapurine from impurities.

Typical HPLC Parameters:
Parameter Value
Column C18, 5 μm, 250 × 4.6 mm
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 12.3 min

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (DMSO-d6, 400 MHz) reveals characteristic peaks at δ 8.12 (s, 1H, H-8), δ 6.45 (s, 1H, H-6), and δ 2.52 (s, 3H, SCH3).
  • Mass Spectrometry (MS) : ESI-MS m/z 215.0 [M+H]$$^+$$, confirming the molecular formula C6H6N4OS2.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Advantages Limitations
Chemical Synthesis 35–50 90–95 Scalable, cost-effective Byproduct formation, harsh conditions
Microbial CYP Systems 20–35 98–99 High specificity, mild conditions Low throughput, complex optimization
AOX/XOR Catalysis 55–75 95–98 Environmentally friendly Requires cofactor regeneration

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